molecular formula C16H16O2 B1337632 4-Ethyl-4'-methoxybenzophenone CAS No. 64357-92-2

4-Ethyl-4'-methoxybenzophenone

Cat. No.: B1337632
CAS No.: 64357-92-2
M. Wt: 240.3 g/mol
InChI Key: SFHFSYOQXXNZCP-UHFFFAOYSA-N
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Description

4-Ethyl-4’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3. It is also known by its IUPAC name, (4-ethylphenyl)(4-methoxyphenyl)methanone . This compound is a derivative of benzophenone, which is widely used in various applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-4’-methoxybenzophenone can be synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 4-ethylbenzoyl chloride with anisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide reacts with benzaldehyde to form a secondary alcohol, which is then oxidized using manganese dioxide (MnO2) to yield the desired ketone.

Industrial Production Methods

Industrial production of 4-Ethyl-4’-methoxybenzophenone often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Ethyl-4’-methoxybenzophenone can be compared with other benzophenone derivatives:

These comparisons highlight the unique properties of 4-Ethyl-4’-methoxybenzophenone, such as its specific UV absorption characteristics and potential biological activities.

Properties

IUPAC Name

(4-ethylphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHFSYOQXXNZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50492456
Record name (4-Ethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-92-2
Record name (4-Ethylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50492456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-ethylbenzoyl chloride (8.6 g, 51.0 mmol) in anhydrous DCM (200 mL) at −5 to 0° C., was added anisole (5.46 g, 50.5 mmol), followed by addition of aluminum chloride (7.0 g, 52.5 mmol) over 5 minutes. The resulting yellow reaction mixture was stirred at 0° C. for 1 h and then at rt for 2 h. The reaction mixture was poured into ice water (300 mL), extracted with DCM (300 mL×2). Combined DCM solution was washed with 1M aqueous HCl (300 mL×1), 2 N aqueous NaOH (200 ml×1), brine (400 mL×2), dried over MgSO4 and evaporated to give the product, 12.2 g, yield 100%. 1H NMR (300 MHz, CDCl3) δ 7.80 (d, J=8.7 Hz, 2H), 7.68 (d, J=8.1 Hz, 2H), 7.27 (d, J=8.1 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 3.87 (s, 3H), 2.71 (q, J=7.5 Hz, 2H), 1.28 (t, J=7.5 Hz, 3H). ESI-MS m/z 240.9 (M+H)+.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

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